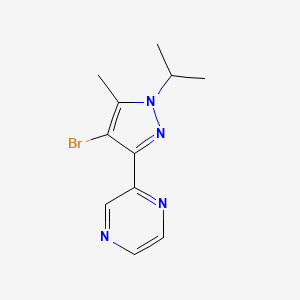
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Übersicht
Beschreibung
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine (2-BIPPMP) is a heterocyclic compound first synthesized in the laboratory in 2019. It is a derivative of pyrazine, a six-membered aromatic ring structure containing two nitrogen atoms. This compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. It has also been investigated for its ability to act as an antioxidant and to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
The pyrazole moiety, which is present in the compound , has been reported to exhibit significant antibacterial activity. This activity is particularly relevant in the development of new antibacterial agents that can be used to combat resistant strains of bacteria. The compound’s structure could be fine-tuned to enhance its interaction with bacterial enzymes or proteins, potentially leading to the development of novel antibacterial drugs .
Antitumor Activity
Pyrazine derivatives have been explored for their potential antitumor properties. The specific structure of “2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine” may interact with certain cellular pathways or structures that are involved in tumor growth and proliferation. Research in this area could lead to the discovery of new chemotherapeutic agents that are more effective and have fewer side effects .
Anti-inflammatory Properties
Compounds containing the imidazole ring, such as the one being analyzed, have shown anti-inflammatory effects. This suggests that the compound could be used in the synthesis of medications aimed at treating inflammatory conditions, such as arthritis or asthma. Further research could elucidate the mechanisms by which these compounds exert their anti-inflammatory effects .
Antidiabetic Potential
The structural analogs of imidazole have been associated with antidiabetic activity. This compound could be investigated for its potential to act as an insulin mimetic or to enhance insulin sensitivity in diabetic models. Such studies could pave the way for new treatments for diabetes mellitus .
Antifungal and Antihelmintic Uses
The pyrazole core is known to possess antifungal and antihelmintic activities. This compound could be part of a study to develop new antifungal agents, especially given the rising incidence of fungal infections that are resistant to current treatments. Similarly, it could be used to create new antihelmintic drugs to treat parasitic worm infections .
Enzyme Inhibition
Pyrazine derivatives have been shown to act as inhibitors of various enzymes, such as liver alcohol dehydrogenase. This particular compound could be researched for its inhibitory effects on enzymes that are therapeutic targets for diseases like alcoholism or metabolic disorders .
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
Compounds with similar structures are generally highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been shown to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
2-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c1-7(2)16-8(3)10(12)11(15-16)9-6-13-4-5-14-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXWFSLYHBJTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C2=NC=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






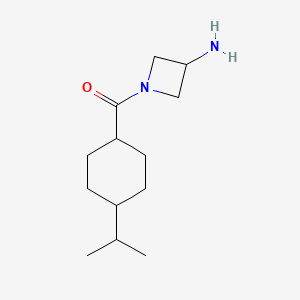
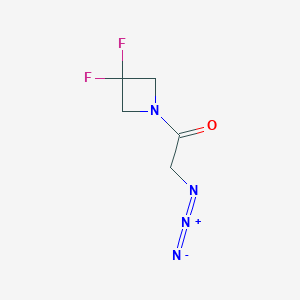
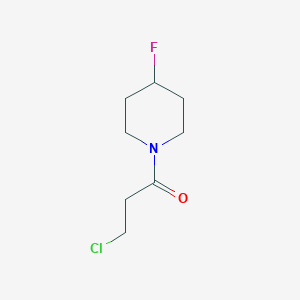

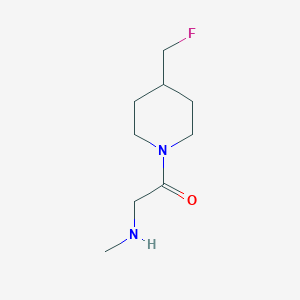

![piperidin-2-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1490124.png)



